molecular formula C8H5NO3 B8381174 5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carbaldehyde

5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carbaldehyde

Cat. No.: B8381174
M. Wt: 163.13 g/mol
InChI Key: KBDASPXYRUUXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

5-oxo-7H-furo[3,4-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5NO3/c10-3-5-1-2-6-7(9-5)4-12-8(6)11/h1-3H,4H2

InChI Key

KBDASPXYRUUXKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)C=O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-7H-furo[3,4-b]pyridin-5-one (1.41 g, 9.46 mmol) in dioxane (50 mL) is treated with selenium dioxide (1.2 g, 10.8 mmol) and the reaction mixture is heated at 100° C. for 3 h. Additional selenium dioxide (1.2 g, 10.8 mmol) is added at 3 and 6 hours and the reaction mixture is heated at 100° C. The reaction is heated at 100° C. for an additional 42 h. The reaction mixture is filtered through celite and washed with dioxane. The filtrate is concentrated under reduced pressure and subject to chromatography (silica gel, EtOAc/hexane). The high Rf product containing fractions are concentrated to give 5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carbaldehyde (1.23 g, 80%). The low Rf containing fractions are concentrated to give 5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carboxylic acid (159 mg, 9%).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

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